molecular formula C21H21NO4 B12691117 6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic acid CAS No. 94278-93-0

6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic acid

Cat. No.: B12691117
CAS No.: 94278-93-0
M. Wt: 351.4 g/mol
InChI Key: RJKIJUZPBRQEJU-UHFFFAOYSA-N
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Description

6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a butyl group, a phenylmethoxy group, and a quinoline core. It is often studied for its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 7-phenylmethoxy-6-butyl-4-cyano-3-cyanoquinoline with methanol and hydrochloric acid, followed by heating and refluxing to yield the desired product . The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes such as DNA gyrases and topoisomerases, which are crucial for DNA replication and cell division. This inhibition can lead to the disruption of bacterial growth and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Butyl-1,4-dihydro-4-oxo-7-(phenylmethoxy)quinoline-3-carboxylic acid apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the butyl and phenylmethoxy groups may enhance its lipophilicity and ability to interact with biological membranes, potentially increasing its efficacy as a therapeutic agent .

Properties

CAS No.

94278-93-0

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

6-butyl-4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C21H21NO4/c1-2-3-9-15-10-16-18(22-12-17(20(16)23)21(24)25)11-19(15)26-13-14-7-5-4-6-8-14/h4-8,10-12H,2-3,9,13H2,1H3,(H,22,23)(H,24,25)

InChI Key

RJKIJUZPBRQEJU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1OCC3=CC=CC=C3)NC=C(C2=O)C(=O)O

Origin of Product

United States

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